molecular formula C7H5ClN2O2 B1372307 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole CAS No. 1056157-29-9

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

Cat. No. B1372307
CAS RN: 1056157-29-9
M. Wt: 184.58 g/mol
InChI Key: XIMAUSTTXYGYOZ-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains a furan ring and an oxadiazole ring . Furan is a heterocyclic compound with a five-membered aromatic ring structure composed of one oxygen atom and four carbon atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . Oxadiazoles can also participate in various chemical reactions .

Scientific Research Applications

Chemical Synthesis and Properties

The compound 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a versatile intermediate in chemical synthesis. Its properties have been thoroughly studied, highlighting its reactivity towards various nucleophilic reagents. The chloromethyl group in this compound reacts with both N- and S-nucleophiles, and the 1,2,4-oxadiazole ring can undergo transformation under certain conditions. The versatility of this compound makes it a valuable synthon in the synthesis of a wide range of heterocyclic compounds, including different 1,2,5-oxadiazole derivatives (Stepanov, Dashko, & Stepanova, 2019).

Tautomeric Equilibrium in Derivatives

Derivatives of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its analogs, have been synthesized and exhibit interesting chemical properties like thiol-thione tautomeric equilibrium. The structures of these derivatives were confirmed by various spectral methods, further demonstrating the compound's role in synthesizing structurally diverse molecules (Koparır, Çetin, & Cansiz, 2005).

Role in Medicinal Chemistry

While strictly not the same compound, derivatives of the 1,2,4-oxadiazole ring, which is part of the 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole structure, play a significant role in medicinal chemistry. These compounds are known for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This highlights the potential utility of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole and its derivatives in drug development and other biological applications (Siwach & Verma, 2020).

Applications in Energetic Materials

The compound and its related derivatives are also explored in the field of energetic materials. Research has been conducted on insensitive energetic materials based on compounds similar to 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole. These materials demonstrate moderate thermal stabilities and insensitivity to impact and friction, indicating potential applications in areas requiring stable and safe energetic materials (Yu et al., 2017).

Mechanism of Action

properties

IUPAC Name

3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMAUSTTXYGYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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